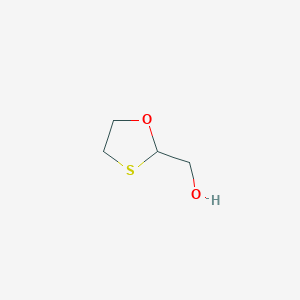

1,3-Oxathiolan-2-ylmethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3-oxathiolan-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHFYSOCPHBZWAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(O1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for 1,3 Oxathiolan 2 Ylmethanol

Regioselective Approaches to 1,3-Oxathiolane (B1218472) Ring Formation

The construction of the 1,3-oxathiolane ring with precise regiochemistry is fundamental to the synthesis of the target molecule. Various strategies have been developed to achieve this, primarily involving the formation of the C-S and C-O bonds that define the heterocyclic system.

Cyclization Reactions Involving Sulfur and Oxygen Donors

A primary and widely utilized method for forming the 1,3-oxathiolane ring involves the reaction between substrates containing oxygen, such as aldehydes or acetals, and sources of sulfur, like thiols. nih.gov One of the most common approaches is the acid-catalyzed cyclocondensation of an aldehyde with a bifunctional molecule containing both a thiol and a hydroxyl group, such as 2-mercaptoethanol (B42355). niscpr.res.in This reaction typically proceeds through the formation of a hemithioacetal intermediate, which then undergoes intramolecular cyclization via dehydration to yield the 1,3-oxathiolane ring. Protic acids like p-toluenesulfonic acid (p-TSA) and Lewis acids such as TiCl₄-montmorillonite have proven effective as catalysts for this transformation. niscpr.res.in

Recent innovations have explored the use of sulfenyl chloride chemistry to construct the oxathiolane framework from acyclic precursors. acs.org This method can utilize readily available starting materials like chloroacetic acid and vinyl acetate (B1210297), offering a potentially cost-effective and scalable route. acs.org Another approach involves the cyclofunctionalization of 2-(vinylsulfanyl)ethanol with sulfur dichloride or monochloride to produce (1,3-oxathiolan-2-ylmethyl) sulfide (B99878) and disulfide, respectively. researchgate.net

Carbonyl Compound Condensations with Thiol Derivatives

The condensation of carbonyl compounds, particularly aldehydes, with thiol derivatives is a cornerstone of 1,3-oxathiolane synthesis. niscpr.res.in A classic example is the reaction of 2-mercaptoethanol with aldehydes or ketones, often catalyzed by Lewis or protic acids. niscpr.res.inorganic-chemistry.org For instance, benzoyloxyacetaldehyde can react with 2-mercaptoethanol derivatives in the presence of p-TSA to form 1,3-oxathiolane derivatives.

Various catalysts have been employed to facilitate this condensation, including TiCl₄-montmorillonite, which efficiently converts a range of aliphatic and aromatic aldehydes into their corresponding 1,3-oxathiolanes. niscpr.res.in The reaction of anhydrous 4-nitrobenzyl glyoxylate (B1226380) with mercaptoacetaldehyde (B1617137) diethyl acetal (B89532) also leads to a 1,3-oxathiolane derivative, which can then be reduced to the corresponding 2-(hydroxymethyl)-1,3-oxathiolane. nih.gov The choice of catalyst and reaction conditions can be tuned to achieve high yields and, in some cases, chemoselectivity, allowing for the protection of aldehydes in the presence of ketones. niscpr.res.inorganic-chemistry.org

| Carbonyl Compound | Thiol Derivative | Catalyst | Product | Yield (%) | Reference |

| Benzaldehyde | 2-Mercaptoethanol | TiCl₄-montmorillonite | 2-Phenyl-1,3-oxathiolane | 95 | niscpr.res.in |

| 4-Chlorobenzaldehyde | 2-Mercaptoethanol | TiCl₄-montmorillonite | 2-(4-Chlorophenyl)-1,3-oxathiolane | 98 | niscpr.res.in |

| Cyclohexanone | 2-Mercaptoethanol | TiCl₄-montmorillonite | 1,4-Dioxa-7-thiaspiro[4.5]decane | 92 | niscpr.res.in |

| 2-Benzoyloxyacetaldehyde | 2-Mercapto-substituted dimethyl acetal | p-TSA | 2-(Benzoyloxymethyl)-1,3-oxathiolane derivative | 60 | nih.gov |

| Anhydrous 4-nitrobenzyl glyoxylate | Mercaptoacetaldehyde diethyl acetal | Toluene (reflux) | 5-Ethoxy-2-(4-nitrobenzyloxycarbonyl)-1,3-oxathiolane | - | nih.gov |

(3+2)-Cycloaddition Chemistry in Oxathiolane Synthesis

Formal [3+2] cycloaddition reactions have emerged as a powerful tool for the construction of five-membered heterocyclic rings, including 1,3-oxathiolanes. acs.org These reactions often involve the in situ generation of a 1,3-dipole from a three-atom component, which then reacts with a two-atom component (dipolarophile). acs.org

One notable strategy involves the reaction of donor-acceptor (D-A) oxiranes with isothiocyanates. researchgate.netresearchgate.net Catalyzed by triflic acid (TfOH), this reaction proceeds via chemoselective C-O bond cleavage of the oxirane to generate a dipole that is trapped by the isothiocyanate, leading to highly substituted 1,3-oxathiolane-2-imines with high Z-selectivity. researchgate.netresearchgate.net Another example is the palladium-catalyzed ring-expansion reaction of 2-vinylthiiranes with heterocumulenes, where reaction with isothiocyanates can yield 1,3-dithiolane (B1216140) derivatives, and reaction with diphenylketene (B1584428) can form 1,3-oxathiolanes. nih.gov

Photoredox catalysis has also been employed for the synthesis of 1,3-oxathiolanes. For instance, the reaction of styrenes with carbon disulfide under visible-light irradiation with Eosin Y as the photocatalyst can produce 1,3-oxathiolane-2-thiones. beilstein-journals.org

Stereochemical Control in Ring Closure Reactions

Achieving stereochemical control during the ring closure is paramount, especially for the synthesis of enantiopure therapeutic agents. The stereochemistry of the 1,3-oxathiolane ring, particularly at the C2 and C5 positions, is often fluxional due to ring-opening and closing mechanisms, especially when a hydroxyl group is present at C5. nih.gov

One successful industrial strategy involves a dynamic kinetic resolution (DKR) during the crystallization of a key hydroxyoxathiolane intermediate. semanticscholar.org This process allows for the selective crystallization of a single desired isomer from a solution where the stereocenters are epimerizing. semanticscholar.org The use of a chiral auxiliary, such as an L-menthyl group, attached to the oxathiolane precursor can also direct the stereochemical outcome of subsequent reactions, such as N-glycosylation. nih.gov The anchimeric assistance from the chiral auxiliary can stabilize an oxonium ion intermediate, leading to high β-selectivity in the coupling with a nucleobase. nih.gov

Enantioselective and Diastereoselective Synthesis of 1,3-Oxathiolan-2-ylmethanol

The synthesis of a single enantiomer of this compound is the ultimate goal for its application in pharmaceuticals. This is typically achieved through asymmetric transformations employing chiral auxiliaries or catalysts.

Chiral Auxiliaries and Catalysts in Asymmetric Transformations

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org In the context of 1,3-oxathiolane synthesis, L-menthol has been used as a chiral auxiliary. nih.govresearchgate.net For example, an L-menthyl moiety can be attached to an enantiomerically pure oxathiolane-based lactol to ensure the desired stereochemistry in the final product. nih.gov The use of chiral acids to activate the sugar at the anomeric position is another strategy to control the stereochemistry. nih.gov

Enzymatic methods have gained significant attention for the enantioselective synthesis of 1,3-oxathiolanes due to their high stereoselectivity and mild reaction conditions. nih.gov Lipases, such as Candida antarctica lipase (B570770) B (CAL-B) and lipases from Trichosporon taibachii and Mucor miehei, have been successfully used in kinetic and dynamic kinetic resolutions of oxathiolane intermediates. nih.gov For instance, a multienzymatic cascade protocol using surfactant-treated Subtilisin Carlsberg (STS) and CAL-B has been reported for the preparation of an enantiopure 1,3-oxathiolane with an enantiomeric excess of >99%. nih.gov Similarly, Trichosporon laibachii lipase has been used to catalyze the dynamic kinetic resolution of racemic hemithioacetals, achieving high yield and enantiomeric excess for the (R)-enantiomer.

Transition metal complexes with chiral ligands are also pivotal in asymmetric catalysis. researchgate.netchiralpedia.com For example, palladium catalysts with chiral phosphine (B1218219) ligands like BINAP have been used in the enantioselective cyclization of 2-vinylthiiranes to form 1,3-oxathiolanes with up to 78% ee. nih.gov Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been employed as catalysts for the stereoselective N-glycosylation step, promoting the formation of a single isomer. researchgate.net

| Chiral Auxiliary/Catalyst | Transformation | Substrates | Product ee/de | Reference |

| L-Menthyl group | Diastereoselective N-glycosylation | Oxathiolane-based lactol with L-menthyl ester | High β-selectivity | nih.gov |

| Candida antarctica lipase B (CAL-B) & Subtilisin Carlsberg (STS) | Multienzymatic cascade for DKR | Glycolaldehyde dimer and 1,4-dithiane-2,5-diol | >99% ee | nih.gov |

| Trichosporon laibachii lipase | Dynamic kinetic resolution | 2-(Phenylmethoxy)acetaldehyde, 1,4-dithiane-2,5-diol, phenyl acetate | 96.5% ee (R-enantiomer) | |

| Mucor miehei lipase | Enzymatic resolution | Racemic oxathiolane propionate (B1217596) derivative | Enantioenriched precursor | nih.gov |

| Palladium / BINAP | Enantioselective cyclization | 2-Vinylthiirane and diphenylketene | up to 78% ee | nih.gov |

| Zirconium(IV) chloride (ZrCl₄) | Stereoselective N-glycosylation | 1,3-Oxathiolane acetate and silylated cytosine | Preferential formation of single isomer | researchgate.net |

Biocatalytic and Chemoenzymatic Pathways

Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. mdpi.com In the context of 1,3-oxathiolane derivatives, enzymatic methods have been effectively employed. For instance, lipases, a class of hydrolases, have demonstrated significant utility in the synthesis and resolution of chiral intermediates. researchgate.net Their broad substrate specificity and stability in organic solvents make them suitable for various transformations, including esterification and transesterification reactions that are crucial for producing enantiomerically enriched compounds. researchgate.net

Chemoenzymatic strategies, which combine enzymatic reactions with traditional chemical synthesis, offer a versatile approach. An example involves the enzymatic kinetic resolution (EKR) of racemic alcohols or esters, a widely recognized methodology for obtaining optically active compounds. researchgate.net For instance, the enantioselective hydrolysis of 1,3-oxathiolan-5-ones, catalyzed by whole cells of Klebsiella oxytoca, is a key step in the production of an intermediate for an antiviral agent. mdpi.com This reaction, carried out at a controlled pH and temperature, can yield products with very high enantiomeric excess. mdpi.com

The use of immobilized enzymes, such as Trichosporon laibachii lipase, has also been reported for the synthesis of 1,3-oxathiolane derivatives. researchgate.net Immobilization enhances the reusability and stability of the enzyme, making the process more economically viable and sustainable. researchgate.net

Kinetic Resolution Techniques for Enantiomeric Purity

Achieving high enantiomeric purity is critical for the biological activity of many chiral molecules. Kinetic resolution is a prominent method for separating enantiomers from a racemic mixture. nih.gov This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution (EKR) is a widely used method. For example, the resolution of a racemic 1,3-oxathiolane propionate derivative has been accomplished using Mucor miehei lipase. nih.gov This process selectively hydrolyzes one enantiomer, leaving the other unreacted and thus allowing for their separation. nih.gov

Dynamic kinetic resolution (DKR) is an even more advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. nih.gov This allows for the theoretical conversion of a racemic mixture into a single enantiomer with a 100% yield. DKR has been applied in the synthesis of 1,3-oxathiolane nucleoside analogues, utilizing chiral auxiliaries to control the stereochemistry. nih.gov

| Technique | Enzyme/Catalyst | Substrate | Outcome | Reference |

|---|---|---|---|---|

| Enzymatic Kinetic Resolution (EKR) | Mucor miehei lipase | Racemic 1,3-oxathiolane propionate derivative | Separation of enantiomers | nih.gov |

| Dynamic Kinetic Resolution (DKR) | Chiral auxiliaries (e.g., l-menthol) | Racemic 1,3-oxathiolane intermediates | Conversion to a single enantiomer | nih.govvulcanchem.com |

| Enantioselective Hydrolysis | Klebsiella oxytoca | 1,3-Oxathiolan-5-ones | High enantiomeric excess of the product | mdpi.com |

Functionalization of the Hydroxyl Group in this compound

The hydroxyl group in this compound is a key functional handle that allows for further molecular elaboration. researchgate.net Its strategic functionalization is crucial for the synthesis of more complex molecules, such as nucleoside analogues.

Selective Derivatization Methods

Selective derivatization of the hydroxyl group is often necessary to achieve specific synthetic goals. Common derivatization reactions include esterification and etherification. For instance, the hydroxyl group can be converted to an acyl group using reagents like acetic anhydride (B1165640) in an organic solvent. google.com This acylation can serve as a protecting group or as a means to introduce other functionalities. Benzoylation, using benzoyl chloride in pyridine, is another method to protect the hydroxyl group, often resulting in high yields. nih.gov

Protection and Deprotection Strategies

Protecting groups are temporarily introduced to block a reactive site, such as the hydroxyl group, to prevent it from interfering with subsequent reactions. cem.comorganic-chemistry.org The choice of protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal (deprotection). organic-chemistry.org

For the hydroxyl group of this compound and related structures, various protecting groups are employed. Ether-forming protecting groups are common. cem.com For example, the selective protection of a primary hydroxyl group can be achieved using silyl (B83357) ethers, such as tert-butyldiphenylsilyl (TBDPS) chloride. beilstein-journals.org

Deprotection strategies must be chosen carefully to selectively remove the protecting group without affecting other parts of the molecule. cem.com For example, silyl ethers can often be removed under acidic conditions or with a fluoride (B91410) source. Ammonolysis can be used to deprotect a benzoylated hydroxyl group. beilstein-journals.org The development of orthogonal protecting group strategies, where different protecting groups can be removed under distinct conditions, allows for the selective deprotection of multiple functional groups within the same molecule. organic-chemistry.org

| Protecting Group | Protection Reagent | Deprotection Method | Reference |

|---|---|---|---|

| Acetyl | Acetic anhydride | Hydrolysis (e.g., with sodium borohydride (B1222165) in methanol) | google.com |

| Benzoyl | Benzoyl chloride | Ammonolysis | nih.govbeilstein-journals.org |

| tert-Butyldiphenylsilyl (TBDPS) | TBDPSCl | Acidic conditions or fluoride source | beilstein-journals.org |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to minimize environmental impact. whiterose.ac.uk This includes the use of renewable resources, safer solvents, and catalytic processes.

In the synthesis of 1,3-oxathiolanes, green chemistry approaches have been explored. whiterose.ac.uk One notable development is the use of alternative and more environmentally benign solvents. For example, 2,2,5,5-tetramethyloxolane (TMO) has been investigated as a substitute for traditional volatile organic solvents in the enzymatic synthesis of 1,3-oxathiolanes. whiterose.ac.uk

Furthermore, the use of biocatalysts, as discussed in section 2.2.2, aligns with the principles of green chemistry by enabling reactions to occur under milder conditions and often with higher selectivity, reducing the formation of byproducts. mdpi.com One-pot multicomponent reactions, which reduce the number of synthetic steps and purification stages, also contribute to a greener synthetic process. researchgate.net The use of recyclable catalysts is another key aspect of green chemistry that has been applied in related heterocyclic syntheses. researchgate.net

Chemical Reactivity and Mechanistic Investigations of 1,3 Oxathiolan 2 Ylmethanol

Ring-Opening and Ring-Cleavage Reactions of the 1,3-Oxathiolane (B1218472) Moietyorgsyn.org

The stability of the 1,3-oxathiolane ring in 1,3-Oxathiolan-2-ylmethanol is significantly influenced by the reaction conditions, particularly the presence of acids. Acid-catalyzed hydrolysis of 2-substituted 1,3-oxathiolanes has been a subject of detailed mechanistic studies. sci-hub.seacs.org The reaction is understood to proceed through a pre-equilibrium protonation of the ether oxygen, which is generally more basic than the sulfur atom. This is followed by the rate-determining cleavage of the carbon-oxygen bond to form a resonance-stabilized carboxonium ion intermediate. This intermediate is then rapidly attacked by water to yield the final hydrolysis products.

The mechanism of acid-catalyzed hydrolysis can be depicted as follows:

Protonation: The oxygen atom of the 1,3-oxathiolane ring is protonated by an acid catalyst (H₃O⁺), forming a protonated oxathiolane intermediate.

Ring Opening: The protonated intermediate undergoes ring opening through the cleavage of the C2-O bond, leading to the formation of a resonance-stabilized carbocation. The positive charge is delocalized between the carbon and the sulfur atom.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the carbocation, forming a protonated hemiacetal.

Deprotonation: A final deprotonation step yields the ring-opened products, typically a hydroxy-functionalized thiol and the corresponding aldehyde or ketone from the C2 position.

Studies on 2-(substituted phenyl)-1,3-oxathiolanes have shown that the rate of hydrolysis is significantly influenced by the electronic nature of the substituent on the phenyl ring. acs.org Electron-donating groups accelerate the reaction by stabilizing the positive charge on the intermediate carbocation, which is consistent with a mechanism involving significant carbonium ion character in the transition state. acs.org The solvent isotope effect (kH₂O/kD₂O) for the hydrolysis of these compounds is typically close to 1.0, suggesting a pre-equilibrium protonation step (A-1 mechanism). acs.org

While acid-catalyzed hydrolysis leads to ring opening, more drastic conditions or the use of specific reagents can lead to complete ring cleavage. For instance, treatment with strong Lewis acids in the presence of nucleophiles can lead to the cleavage of both C-O and C-S bonds. In the context of nucleoside synthesis, Lewis acids like stannic chloride (SnCl₄) have been observed to cause the opening and closing of the oxathiolane ring, which can lead to racemization.

Transformations Involving the Exocyclic Hydroxymethyl Group

The primary alcohol functionality of this compound is a key site for a variety of chemical transformations, including oxidation, reduction, and substitution reactions.

Oxidation and Reduction Pathways

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 1,3-oxathiolane-2-carbaldehyde, or further to the carboxylic acid, 1,3-oxathiolane-2-carboxylic acid, using appropriate oxidizing agents. Mild oxidation conditions are typically required to selectively obtain the aldehyde without over-oxidation or degradation of the oxathiolane ring.

Common reagents for the oxidation of primary alcohols to aldehydes include pyridinium (B92312) chlorochromate (PCC) and the Swern oxidation (using dimethyl sulfoxide (B87167), oxalyl chloride, and a hindered base like triethylamine). The Dess-Martin periodinane (DMP) is another mild reagent that can be employed for this transformation. wikipedia.orgwikipedia.orgorganic-chemistry.org

| Oxidizing Agent | Product | Typical Conditions |

| Pyridinium Chlorochromate (PCC) | 1,3-Oxathiolane-2-carbaldehyde | CH₂Cl₂, room temperature |

| Swern Oxidation (DMSO, (COCl)₂, Et₃N) | 1,3-Oxathiolane-2-carbaldehyde | CH₂Cl₂, -78 °C to room temperature |

| Dess-Martin Periodinane (DMP) | 1,3-Oxathiolane-2-carbaldehyde | CH₂Cl₂, room temperature |

Further oxidation to the carboxylic acid can be achieved using stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid), although care must be taken to avoid cleavage of the oxathiolane ring.

Conversely, while this compound is already a reduced form at the C2-exocyclic position, the corresponding aldehyde or carboxylic acid can be reduced back to the alcohol. This is often a key step in synthetic pathways where the hydroxymethyl group is introduced via the reduction of an ester. For example, the reduction of a 2-alkoxycarbonyl-1,3-oxathiolane with reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) dimethyl sulfide (B99878) complex (BMS) yields this compound. nih.govyoutube.comchemistrysteps.comlibretexts.org

| Reducing Agent | Starting Material | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Ester substituted 1,3-oxathiolane | This compound |

| Borane Dimethyl Sulfide (BMS) | 2-Ester substituted 1,3-oxathiolane | This compound |

Nucleophilic and Electrophilic Substitutionsorganic-chemistry.orgic.ac.uk

The hydroxyl group of this compound can be converted into a good leaving group to facilitate nucleophilic substitution reactions. A common strategy involves the conversion of the alcohol to a tosylate or mesylate by reaction with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base such as pyridine. masterorganicchemistry.com The resulting tosylate or mesylate is then susceptible to attack by a wide range of nucleophiles.

This two-step sequence allows for the introduction of various functional groups at the exocyclic position. For example, reaction of the tosylate with sodium azide (B81097) would yield the corresponding azidomethyl derivative, which can be further reduced to an aminomethyl group. Similarly, reaction with cyanide would introduce a cyanomethyl group, which can be hydrolyzed to a carboxylic acid.

| Reagent | Intermediate | Nucleophile | Final Product |

| p-Toluenesulfonyl chloride (TsCl), Pyridine | (1,3-Oxathiolan-2-yl)methyl tosylate | NaN₃ | 2-(Azidomethyl)-1,3-oxathiolane |

| Methanesulfonyl chloride (MsCl), Et₃N | (1,3-Oxathiolan-2-yl)methyl mesylate | KCN | (1,3-Oxathiolan-2-yl)acetonitrile |

Direct displacement of the hydroxyl group is also possible under acidic conditions, but this can lead to competing ring-opening reactions.

Electrophilic substitution at the exocyclic hydroxymethyl group is less common. However, the oxygen atom of the hydroxyl group can act as a nucleophile and react with electrophiles. For instance, acylation of the alcohol with an acyl chloride or an acid anhydride (B1165640) in the presence of a base yields the corresponding ester. This is a common protecting group strategy in multi-step syntheses involving 1,3-oxathiolane derivatives. nih.gov

Reactivity of this compound Towards Diverse Reagentsorgsyn.org

The reactivity of this compound is not limited to transformations of the hydroxymethyl group or ring-opening reactions. It can also participate in reactions with various classes of organic compounds.

Reactions with Carbonyl Compounds and Their Derivatives

In the presence of an acid catalyst, the hydroxyl group of this compound can react with aldehydes and ketones to form acetals. This reaction is reversible and is driven to completion by the removal of water. This transformation essentially couples the 1,3-oxathiolane moiety to another molecule via an ether linkage.

The formation of 1,3-oxathiolanes from carbonyl compounds and 2-mercaptoethanol (B42355) is a well-established method for protecting carbonyl groups. While not a reaction of this compound itself, it highlights the general reactivity patterns of the functional groups involved.

Interactions with Heteroatomic Reagents

The hydroxyl group of this compound can also react with various heteroatomic reagents. For instance, under appropriate conditions, it can undergo etherification with alkyl halides in the presence of a base (Williamson ether synthesis) to form ethers.

Furthermore, the hydroxyl group can participate in condensation reactions with amines, although this is generally less favorable than the reaction with carbonyl compounds and may require activation of the hydroxyl group. Similarly, reactions with thiols to form thioethers would also likely require activation of the alcohol.

Transition Metal-Catalyzed Processes Involving this compound Derivatives

While specific research on transition metal-catalyzed reactions directly involving this compound is not extensively detailed in the available literature, the broader class of 1,3-oxathiolane derivatives participates in several significant metal-catalyzed transformations, particularly in the synthesis of medicinally important nucleoside analogues. nih.govresearchgate.net These reactions are crucial for the stereoselective formation of the glycosidic bond, a key step in the synthesis of antiviral drugs like Lamivudine (B182088) and Emtricitabine. nih.govnih.gov

Lewis acids, including tin and titanium compounds, are frequently employed to catalyze the coupling of 1,3-oxathiolane intermediates with nucleobases. nih.gov For instance, stannic chloride (SnCl₄) has been effectively used to promote the condensation of silylated pyrimidines with 2-acyloxy-1,3-oxathiolane derivatives. nih.gov This process often proceeds through the formation of an oxonium ion intermediate, which is then attacked by the nucleobase. The stereochemical outcome of these reactions is a critical aspect, with the choice of Lewis acid and reaction conditions influencing the ratio of α and β anomers produced. nih.gov

In addition to Lewis acid catalysis, palladium-catalyzed cross-coupling reactions have been explored for the synthesis of certain 1,3-oxathiolane nucleoside analogues. These methods offer alternative routes for the formation of the crucial carbon-nitrogen bond. The general strategies for the synthesis of these derivatives often involve the initial construction of the 1,3-oxathiolane ring, followed by a metal-assisted coupling to introduce the nucleobase. nih.govresearchgate.net

A summary of representative metal-catalyzed reactions involving 1,3-oxathiolane derivatives is presented in the table below.

| Catalyst/Reagent | Substrate(s) | Product Type | Reference |

| Stannic Chloride (SnCl₄) | 2-Acyloxy-1,3-oxathiolane, Silylated pyrimidine (B1678525) | β-1,3-Oxathiolane nucleoside | nih.gov |

| Titanium Tetrachloride (TiCl₄) | 1,3-Oxathiolane derivative, Nucleobase | 1,3-Oxathiolane nucleoside | nih.gov |

| Boron Trifluoride Etherate (BF₃·OEt₂) | 2-Benzoyloxyacetaldehyde, (+)-Thiolactic acid | Diastereomeric oxathiolane acids | nih.gov |

Detailed Mechanistic Studies of this compound Transformations

Detailed mechanistic investigations, including kinetic and thermodynamic profiling, specifically for transformations of this compound, are not extensively documented in publicly available research. However, insights can be drawn from studies on the synthesis and reactions of related 1,3-oxathiolane derivatives, particularly those used in the synthesis of nucleoside analogues. nih.govresearchgate.net

Quantitative kinetic and thermodynamic data for reactions involving this compound are sparse. The focus of existing literature has been primarily on synthetic methodologies and product characterization. nih.govnih.gov However, the study of reaction parameters such as temperature and pressure provides qualitative insights into the kinetics of 1,3-oxathiolane ring formation. For instance, in the synthesis of an oxathiolane intermediate, lower reaction temperatures were found to significantly increase the yield, suggesting that side reactions are minimized at reduced temperatures. nih.gov Furthermore, the observation that reactions in sealed vessels gave higher yields indicates a sensitivity to the concentration of gaseous reagents or byproducts, such as HCl, which can influence the reaction equilibrium and rate. nih.gov

Computational studies on related heterocyclic systems suggest that the formation of the 1,3-oxathiolane ring can proceed through different mechanistic pathways, with the thermodynamic and kinetic profiles being dependent on the specific reactants and catalysts employed. researchgate.net For a comprehensive understanding, further dedicated kinetic and thermodynamic studies on this compound are necessary.

The identification of reactive intermediates is crucial for elucidating reaction mechanisms. In the synthesis of 1,3-oxathiolane derivatives, several intermediates have been proposed and, in some cases, characterized. During the formation of the 1,3-oxathiolane ring from an aldehyde and a mercapto-containing compound, a hemithioacetal intermediate is often postulated. nih.gov

In the synthesis of an oxathiolane intermediate for antiviral drugs, a dichlorinated intermediate was identified. nih.gov This intermediate is formed by the reaction of a thiol ester with sulfuryl chloride in the presence of vinyl acetate (B1210297). The subsequent cyclization of this dichlorinated species in water leads to the formation of the 1,3-oxathiolane ring. nih.gov

While transition states are, by their nature, transient and not directly observable, their structures and energies are often inferred from kinetic data and computational modeling. For the reactions involving 1,3-oxathiolane derivatives, detailed characterization of transition states remains an area for future investigation.

Strategic Utility of 1,3 Oxathiolan 2 Ylmethanol As a Building Block in Complex Molecule Synthesis

Role as a Chiral Synthon in Asymmetric Synthesis

While 1,3-Oxathiolan-2-ylmethanol itself is achiral, its derivatives are central to many asymmetric syntheses. The oxathiolane ring can be readily resolved into its enantiomers or synthesized in an enantiomerically pure form, which then serves as a chiral template. The primary alcohol group of this compound provides a handle for further synthetic transformations, allowing for the introduction of various functional groups.

The true value of the 1,3-oxathiolane (B1218472) moiety as a chiral auxiliary lies in its ability to direct the stereochemical outcome of reactions at adjacent centers. For instance, after resolution or asymmetric synthesis of a chiral 1,3-oxathiolane derivative, subsequent reactions can be highly diastereoselective. This stereocontrol is fundamental in the synthesis of enantiomerically pure pharmaceuticals, where a specific stereoisomer is often responsible for the desired therapeutic effect.

Synthetic Strategies for Oxathiolane-Containing Scaffolds

The 1,3-oxathiolane ring is a recurring motif in a number of biologically active molecules. Synthetic strategies often involve the construction of this ring system early in the synthetic sequence, with this compound or its precursors acting as key starting materials. The methodologies employed are diverse and tailored to the specific target molecule.

Incorporation into Nucleoside Analogues (Synthetic Methodology Focus)

One of the most significant applications of 1,3-oxathiolane derivatives is in the synthesis of nucleoside analogues, a class of antiviral drugs. The synthesis of compounds like lamivudine (B182088) and emtricitabine, which are cornerstone therapies for HIV and HBV, relies heavily on the stereoselective construction of a 1,3-oxathiolane ring.

A common synthetic approach involves the coupling of a protected 1,3-oxathiolane derivative with a nucleobase. For example, a 2-acyloxy or 2-benzoyloxy-1,3-oxathiolane can be reacted with a silylated pyrimidine (B1678525) or purine (B94841) base in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) or tin(IV) chloride (SnCl₄). This reaction, known as a Vorbrüggen glycosylation, forms the crucial C-N bond between the anomeric carbon of the oxathiolane ring and the nitrogen of the nucleobase. The stereochemical outcome of this coupling is critical and is often controlled by the nature of the substituent at the 2-position and the reaction conditions. The resulting diastereomers are then separated to yield the desired biologically active cis-isomer. google.com

| Reactants | Catalyst/Conditions | Product | Significance |

| Protected 1,3-Oxathiolane | Silylated Nucleobase, Lewis Acid (e.g., TMSOTf, SnCl₄) | Nucleoside Analogue | Formation of the key C-N glycosidic bond for antiviral drugs. |

Building Block for Other Heterocyclic Systems

Beyond its celebrated role in nucleoside synthesis, the 1,3-oxathiolane framework is a versatile starting point for the construction of other heterocyclic systems. The inherent functionality within the ring—a thioether and an ether linkage—can be selectively manipulated. For example, reductive cleavage of the C-S bond can lead to the formation of sulfur-containing acyclic molecules, which can then be cyclized to form different heterocycles. Conversely, oxidation of the sulfur atom to a sulfoxide (B87167) or sulfone introduces new reactivity, enabling transformations such as Pummerer rearrangements or elimination reactions to generate unsaturated systems. These strategies expand the utility of this compound beyond its direct incorporation as an intact ring system.

Applications in the Synthesis of Advanced Organic Materials Precursors

The unique properties of the 1,3-oxathiolane ring, including its polarity and the presence of a soft sulfur atom, make it an interesting component for advanced organic materials. While still an emerging area, research is exploring the incorporation of this moiety into polymers and other functional materials. The sulfur atom can influence the electronic properties of a material and can also serve as a site for coordination with metal ions or nanoparticles. The alcohol functional group of this compound provides a convenient point of attachment for polymerization or for grafting onto surfaces. These features suggest potential applications in areas such as organic electronics, sensor technology, and the development of novel composites.

Contributions to Ligand Design in Organometallic Chemistry

In the field of organometallic chemistry, the design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. The presence of both a "hard" oxygen donor and a "soft" sulfur donor in the 1,3-oxathiolane ring makes it an attractive bidentate ligand scaffold. Chiral versions of these ligands, derived from enantiomerically pure 1,3-oxathiolane precursors, are of particular interest for asymmetric catalysis.

By modifying the this compound backbone, for example, by introducing phosphine (B1218219) groups or other coordinating moieties, a diverse range of ligands can be synthesized. These ligands can then be complexed with various transition metals to create catalysts for a wide array of chemical transformations, including hydrogenations, cross-coupling reactions, and C-H functionalization. The stereochemical information embedded in the chiral oxathiolane backbone can be effectively transferred to the catalytic process, enabling the synthesis of enantioenriched products.

Theoretical and Computational Studies of 1,3 Oxathiolan 2 Ylmethanol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic structure of 1,3-Oxathiolan-2-ylmethanol. These methods, ranging from semi-empirical to high-level ab initio calculations, are used to determine properties like molecular orbital energies, electron density distribution, and electrostatic potential. arxiv.orgmpg.de Such calculations are crucial for predicting the molecule's reactivity and its interactions with other chemical species.

Table 1: Computed Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C4H8O2S |

| Molecular Weight | 120.17 g/mol |

| Exact Mass | 120.02450067 Da |

| Polar Surface Area | 57.7 Ų |

Source: PubChem CID 17877495 nih.gov

Conformational Analysis and Stereochemical Predictions

The flexibility of the 1,3-oxathiolane (B1218472) ring means that this compound can exist in various conformations. Conformational analysis, often performed using quantum-chemical methods, helps identify the most stable conformers and the energy barriers between them. researchgate.net Studies on related 1,3-oxathiolane structures have shown that the ring can adopt envelope and twist conformations, and the substituent at the 2-position plays a crucial role in determining the preferred geometry. researchgate.net

The stereochemistry of this compound is also a key area of computational study. The molecule possesses a chiral center at the C2 position of the oxathiolane ring. nih.gov Computational methods can predict the relative stabilities of different stereoisomers and help in understanding the stereochemical outcomes of reactions involving this compound. pharmacy180.com For example, NOESY experiments can be used to assign the correct stereochemistry, which can be supported by computational models. unimi.it

Molecular Dynamics Simulations for Reactivity Insights

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of this compound and its interactions over time. nih.gov By simulating the motion of atoms, MD can offer insights into the conformational changes, solvent effects, and the initial steps of chemical reactions. These simulations can be particularly useful in understanding how the molecule behaves in a biological environment or in solution. researchgate.net

Reactive molecular dynamics simulations, using force fields like the Reactive INTERFACE Force Field (IFF-R), can model bond breaking and formation, providing a deeper understanding of reaction mechanisms and kinetics. nih.gov For derivatives of 1,3-oxathiolane, MD simulations have been used to study their interaction with biological targets, revealing how the molecule anchors to binding sites. unict.it

In Silico Mechanistic Elucidation of Reactions Involving this compound

Computational methods are extensively used to elucidate the mechanisms of reactions where this compound is a reactant or product. By mapping the potential energy surface, researchers can identify transition states and intermediates, providing a step-by-step picture of the reaction pathway. mpg.de

For example, in the synthesis of nucleoside analogues, the N-glycosylation reaction involving a 1,3-oxathiolane intermediate is a critical step. researchgate.net In silico studies can help to understand the stereoselectivity of this reaction and the role of catalysts. researchgate.net Similarly, the ring-opening reactions of the 1,3-oxathiolane ring can be investigated to predict the regioselectivity and stereochemical outcome. uea.ac.uk

Table 2: Key Applications of In Silico Mechanistic Studies

| Reaction Type | Insights Gained |

|---|---|

| N-Glycosylation | Stereoselectivity, role of catalysts |

| Ring Opening | Regioselectivity, stereochemical outcome |

Structure-Reactivity Relationship Modeling

By combining data from computational studies and experimental results, it is possible to build structure-reactivity relationship (SRR) models. These models aim to correlate the structural features of this compound and its derivatives with their chemical reactivity or biological activity.

For instance, studies on a series of 1,3-oxathiolane derivatives have shown that substitutions on the ring or on the side chain can significantly affect their binding affinity to biological receptors. unimi.itunict.it Computational docking studies, in conjunction with biological data, have helped to rationalize these findings and guide the design of new compounds with improved properties. unimi.it These models are invaluable in medicinal chemistry for the rational design of new drug candidates based on the 1,3-oxathiolane scaffold. researchgate.net

Emerging Research Directions and Unexplored Potential of 1,3 Oxathiolan 2 Ylmethanol

Development of Novel Synthetic Methodologies

The construction of the 1,3-oxathiolane (B1218472) ring is a cornerstone of synthetic chemistry, and the development of efficient, high-yield methods remains an active area of research. Traditional methods often involve the condensation of an aldehyde with 2-mercaptoethanol (B42355), frequently requiring acid catalysis and azeotropic removal of water. cas.czrsc.org However, modern research focuses on milder conditions, novel catalysts, and improved chemoselectivity.

Recent advancements have introduced a variety of catalytic systems to facilitate the synthesis of 1,3-oxathiolanes. Triisopropylsilyl triflate (TIPSOTf), for example, has been shown to be a highly effective catalyst for the reaction between aldehydes or ketones and 2-mercaptoethanol, producing high yields in minutes even without the removal of water. cas.cz Other methodologies employ solid-supported catalysts, such as sulfonic acid-functionalized nanoporous sodium montmorillonite (B579905) (MMT-ZSA), which offers advantages like high yields, short reaction times, and simpler, greener procedures. researchgate.net The use of sulfenyl chlorides derived from materials like chloroacetic acid and vinyl acetate (B1210297) represents another innovative strategy to construct the oxathiolane framework from acyclic precursors. semanticscholar.org Furthermore, a triflic acid-catalyzed [3+2] cycloaddition of donor-acceptor oxiranes with isothiocyanates has been developed as a metal-free approach to generate highly substituted 1,3-oxathiolanes. researchgate.net

These varied approaches highlight a trend towards more efficient, environmentally benign, and versatile synthetic routes, broadening the accessibility and utility of 1,3-oxathiolane derivatives, including 1,3-Oxathiolan-2-ylmethanol.

Table 1: Selected Novel Synthetic Methodologies for 1,3-Oxathiolanes

| Catalyst/Reagent | Starting Materials | Key Features | Reference |

|---|---|---|---|

| Triisopropylsilyl triflate (TIPSOTf) | Aldehydes/Ketones, 2-Mercaptoethanol | Fast reaction times (minutes), high yields, no water removal needed. | cas.cz |

| Sulfonic acid-functionalized nanoporous Na+-montmorillonite (SANM) | Carbonyl compounds, 2-Mercaptoethanol | Mild, efficient solid acid catalyst, high chemoselectivity, good to excellent yields. | researchgate.net |

| Mukaiyama Reagent | Aldehydes, Mercaptoacetic acid | One-pot synthesis, avoids by-products, easy product separation. | isca.me |

| Triflic Acid (TfOH) | Donor-acceptor oxiranes, Isothiocyanates | Metal- and additive-free [3+2] cycloaddition, high Z-selectivity. | researchgate.net |

| Sulfenyl Chloride Chemistry | Chloroacetic acid, Vinyl acetate, Sodium thiosulfate | Route from inexpensive, widely available acyclic precursors. | semanticscholar.org |

Integration into Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards automation and continuous manufacturing to enhance reproducibility, safety, and efficiency. numberanalytics.comethz.ch The synthesis of heterocyclic compounds, including 1,3-oxathiolanes, is a prime candidate for these technologies. acs.orgnih.gov Flow chemistry, where reactions are performed in a continuous stream rather than in a batch-wise fashion, has emerged as a powerful tool for synthesizing heterocycles with improved reaction efficiency, reduced waste, and enhanced product quality. numberanalytics.com

Automated synthesis platforms, often utilizing robotics and pre-packed reagent capsules, enable the rapid and reproducible synthesis of compound libraries with minimal human intervention. ethz.chacs.org These systems can perform complex multi-step sequences, including coupling reactions and purifications, to deliver drug-like molecules. ethz.ch For instance, the automated synthesis of a 44-member array of thioethers based on heterocyclic scaffolds has been demonstrated with high yield and purity using a custom robotic synthesizer. acs.org Similarly, high-throughput experimentation (HTE) using acoustic dispensing technology allows for the synthesis of large libraries of heterocycles on a nanomole scale, which can then be directly screened for biological activity. rsc.org

While specific examples detailing the flow synthesis of this compound are not yet prevalent, the established success of these platforms with other complex heterocycles indicates a clear and promising direction for its future production and derivatization. numberanalytics.comvulcanchem.com The integration of its synthesis into automated workflows could accelerate the discovery of new derivatives and their applications significantly.

Expansion of Its Role as a Synthetic Intermediate

Beyond its role as a precursor to nucleoside analogues, this compound and related structures are proving to be versatile intermediates for a range of chemical transformations. The inherent reactivity of the oxathiolane ring and its substituents allows for diverse modifications, opening pathways to novel molecular architectures.

One notable transformation is the ring expansion of 1,3-oxathiolanes to 1,4-oxathianes. This reaction proceeds through a sulfur ylide intermediate, generated by treating the oxathiolane with a metal carbene derived from a diazoacetate in the presence of a copper catalyst. rsc.org This methodology provides a route to a different class of sulfur-containing heterocycles. Another innovative use of the 1,3-oxathiolane moiety is as a surrogate for a vinyl sulfide (B99878) anion. For example, 2,2-diphenyl-1,3-oxathiolane (B8265561) can generate a transient vinyl sulfide species under basic conditions, which can then be trapped in a palladium-catalyzed cross-coupling reaction with aryl bromides to synthesize aryl vinyl sulfides. nih.gov The oxathiolane group also features in more complex reactions, such as in a modified oxo-Friedel–Crafts–Bradsher cyclization to produce fluorescent (hetero)acenes, where it serves as a masked aldehyde function. mdpi.com

These examples demonstrate that the 1,3-oxathiolane core is not merely a static component but a reactive handle that can be manipulated to build further molecular complexity.

Table 2: Transformations Utilizing 1,3-Oxathiolane Intermediates

| Transformation | Reagents | Product Class | Key Feature | Reference |

|---|---|---|---|---|

| Ring Expansion | Diazoacetate, Copper catalyst | 1,4-Oxathianes | Conversion of a 5-membered ring to a 6-membered ring via a sulfur ylide. | rsc.org |

| Aryl Vinyl Sulfide Synthesis | Base, Pd/Xantphos catalyst, Aryl bromide | Aryl vinyl sulfides | 1,3-Oxathiolane acts as a vinyl sulfide anion surrogate. | nih.gov |

| Anti-Markovnikov Alkyne Hydrolysis | Radical initiator (AIBN), 2-Mercaptoethanol | Ketones | Oxathiolane formation is a key step in a regioselective hydrolysis sequence. | mcmaster.ca |

| Fluorescent (Hetero)acene Synthesis | n-BuLi, Aromatic aldehyde | Polycyclic aromatic compounds | The oxathiolane group acts as a masked aldehyde for cyclization reactions. | mdpi.com |

Future Prospects in Specialized Chemical Applications

The established success of 1,3-oxathiolane-containing nucleosides as antiviral agents continues to drive research into new therapeutic applications. ontosight.aiontosight.ai The structural motif of this compound is a key component in drugs like Lamivudine (B182088) and Emtricitabine, which are crucial in HIV therapy. semanticscholar.orggoogle.com The future in this area likely involves the synthesis and screening of novel derivatives against a wider range of viruses and potentially in other therapeutic areas like cancer. ontosight.ai The development of enantiomerically pure versions of these compounds remains a significant focus to optimize biological activity. nih.govresearchgate.net

Beyond medicinal chemistry, the unique properties of the 1,3-oxathiolane ring suggest potential in other specialized fields. The sulfur atom provides a site for coordination with metals, suggesting possible applications in catalysis or materials science. The use of 1,3-oxathiolanes as protected forms of carbonyls is well-established, and their stability profile makes them valuable in complex multi-step organic syntheses. cas.cz As synthetic methodologies become more advanced and efficient, the availability of diverse 1,3-oxathiolane building blocks, including this compound, will likely spur their exploration in areas such as the development of functional polymers, agrochemicals, or as components in flavor chemistry, where related oxathianes have been identified as flavor components. wikipedia.org The continued exploration of this compound's reactivity and integration with modern synthetic technologies will be key to unlocking its full, unexplored potential.

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 1,3-Oxathiolan-2-ylmethanol in laboratory settings?

- Methodological Answer : Researchers must wear protective equipment (gloves, goggles, lab coats, and masks) to avoid skin/eye contact and inhalation. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination . For reactions generating toxic intermediates, conduct experiments in fume hoods or gloveboxes to minimize exposure .

Q. How can researchers optimize the synthesis of this compound?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or ring-closing reactions. For example, analogous oxathiolane derivatives are synthesized by reacting thioglycolic acid with epoxides under controlled pH and temperature. Monitor reaction progress via TLC (e.g., hexane:ethyl acetate solvent systems) and purify using column chromatography . Adjust catalyst loading (e.g., K₂CO₃) to improve yields .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze - and -NMR spectra for characteristic peaks (e.g., oxathiolane ring protons at δ 3.5–5.0 ppm and hydroxyl groups at δ 1.5–3.0 ppm).

- FT-IR : Identify O–H stretching (~3200 cm) and C–S/C–O bonds (1050–1250 cm) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Advanced Research Questions

Q. How do reaction conditions influence the stereochemistry of this compound derivatives?

- Methodological Answer : Stereoselective synthesis requires chiral catalysts (e.g., organocatalysts or metal-ligand complexes). For example, asymmetric epoxidation of allylic alcohols followed by thioglycolic acid addition can yield enantiomerically pure oxathiolane derivatives. Monitor enantiomeric excess (ee) via chiral HPLC or polarimetry .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

- Methodological Answer : The compound’s oxathiolane ring is prone to hydrolysis in acidic/basic conditions. Conduct accelerated stability studies:

- pH Stability : Test in buffers (pH 1–12) at 25°C and 40°C; quantify degradation via HPLC.

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess decomposition temperatures . Store in anhydrous, inert atmospheres (argon/nitrogen) to prolong shelf life .

Q. How can computational methods aid in predicting the reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Model transition states for ring-opening reactions (e.g., nucleophilic attack at sulfur or oxygen atoms).

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., polar aprotic vs. protic solvents) .

- SAR Studies : Corrogate substituent effects on biological activity (e.g., antiviral properties) using QSAR models .

Q. How to resolve contradictions in reported synthetic yields for this compound analogs?

- Methodological Answer : Discrepancies often arise from impurity profiles or unoptimized workup procedures. Compare protocols for:

- Purification : Solvent selection (e.g., ethyl acetate vs. dichloromethane) impacts crystallization efficiency.

- Catalyst Purity : Use freshly activated molecular sieves or redistilled reagents to minimize side reactions . Validate results via interlaboratory reproducibility studies .

Data Contradiction Analysis

- Example : Conflicting NMR data for oxathiolane derivatives may stem from solvent-induced shifts (e.g., DMSO vs. CDCl₃) or tautomerism. Always report solvent, temperature, and referencing standards (e.g., TMS) .

Key Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.